molecular formula C11H12N4O6 B11022385 (2-Amino-3,5-dinitrophenyl)(morpholin-4-yl)methanone

(2-Amino-3,5-dinitrophenyl)(morpholin-4-yl)methanone

Cat. No.: B11022385
M. Wt: 296.24 g/mol
InChI Key: ILLDWURKEZKGHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-AMINO-3,5-DINITROPHENYL)(MORPHOLINO)METHANONE is a complex organic compound characterized by the presence of amino, dinitrophenyl, and morpholino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-AMINO-3,5-DINITROPHENYL)(MORPHOLINO)METHANONE typically involves the reaction of 2-amino-3,5-dinitrophenol with morpholine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol, and a catalyst to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of (2-AMINO-3,5-DINITROPHENYL)(MORPHOLINO)METHANONE may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-AMINO-3,5-DINITROPHENYL)(MORPHOLINO)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as zinc dust and ammonium formate are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2-AMINO-3,5-DINITROPHENYL)(MORPHOLINO)METHANONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2-AMINO-3,5-DINITROPHENYL)(MORPHOLINO)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2-AMINO-3,5-DINITROPHENYL)(2,6-DIMETHYL-4-MORPHOLINYL)METHANONE: Similar structure but with additional methyl groups.

    (2-AMINO-3,5-DINITROPHENYL)(2-FLUORO-3-MORPHOLINO)METHANONE: Contains a fluorine atom instead of a hydrogen atom.

Uniqueness

(2-AMINO-3,5-DINITROPHENYL)(MORPHOLINO)METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and nitro groups allows for versatile chemical modifications, while the morpholino group enhances its solubility and stability.

Properties

Molecular Formula

C11H12N4O6

Molecular Weight

296.24 g/mol

IUPAC Name

(2-amino-3,5-dinitrophenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C11H12N4O6/c12-10-8(11(16)13-1-3-21-4-2-13)5-7(14(17)18)6-9(10)15(19)20/h5-6H,1-4,12H2

InChI Key

ILLDWURKEZKGHW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.